molecular formula C23H24O5 B14319008 Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- CAS No. 106115-49-5

Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-

Cat. No.: B14319008
CAS No.: 106115-49-5
M. Wt: 380.4 g/mol
InChI Key: NADUQCROZYTGPH-UHFFFAOYSA-N
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Description

Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- is an organic compound with the molecular formula C23H24O5 It is a derivative of cyclopentanone, featuring two 3,4-dimethoxyphenyl groups attached via methylene bridges at the 2 and 5 positions of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- typically involves the condensation reaction between cyclopentanone and 3,4-dimethoxybenzaldehyde. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- involves its interaction with various molecular targets and pathways. The compound’s methoxyphenyl groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity and signaling pathways. Additionally, its ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress and cellular redox states .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanone, 2,5-bis[(2,4-dimethoxyphenyl)methylene]-, (E,E)-
  • Cyclopentanone, 2,5-bis[(2,6-dimethoxyphenyl)methylene]-, (E,E)-
  • Cyclopentanone, 2,5-bis[(2,5-dimethoxyphenyl)methylene]-, (E,E)-
  • Cyclopentanone, 2,5-bis[(4-methoxyphenyl)methylene]-, (E,E)-

Uniqueness

Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)- is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The (E,E)-configuration also contributes to its distinct structural and functional properties .

Properties

CAS No.

106115-49-5

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

2,5-bis[(3,4-dimethoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C23H24O5/c1-25-19-9-5-15(13-21(19)27-3)11-17-7-8-18(23(17)24)12-16-6-10-20(26-2)22(14-16)28-4/h5-6,9-14H,7-8H2,1-4H3

InChI Key

NADUQCROZYTGPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=O)OC

Origin of Product

United States

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